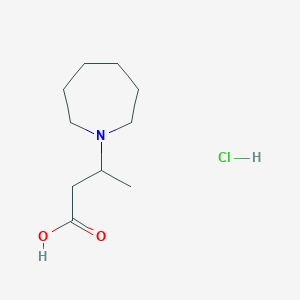
3-(1-Azepanyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Azepanyl)butanoic acid hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol It is a hydrochloride salt form of 3-(1-azepanyl)butanoic acid, which features a seven-membered azepane ring attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Azepanyl)butanoic acid hydrochloride typically involves the reaction of 1-azepane with butanoic acid under specific conditions. The process may include steps such as:
Formation of the Azepane Ring: Starting with a suitable precursor, the azepane ring is formed through cyclization reactions.
Attachment of the Butanoic Acid Moiety: The azepane ring is then reacted with butanoic acid or its derivatives to form the desired compound.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Azepanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, alkylating agents, or acylating agents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry: 3-(1-Azepanyl)butanoic acid hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of azepane derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(1-Azepanyl)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The azepane ring structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
3-(1-Piperidinyl)butanoic acid hydrochloride: Features a six-membered piperidine ring instead of the seven-membered azepane ring.
3-(1-Morpholinyl)butanoic acid hydrochloride: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
3-(1-Pyrrolidinyl)butanoic acid hydrochloride: Has a five-membered pyrrolidine ring.
Uniqueness: 3-(1-Azepanyl)butanoic acid hydrochloride is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(azepan-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(8-10(12)13)11-6-4-2-3-5-7-11;/h9H,2-8H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYQJLDYMRBTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














